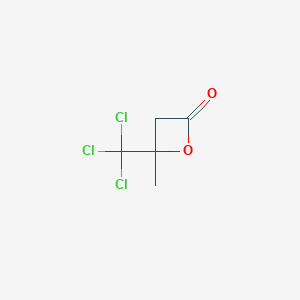

4-Methyl-4-(trichloromethyl)oxetan-2-one

Description

Contextualization within Oxetanone Chemistry and Chloro-substituted Lactones

Lactones are cyclic esters derived from the intramolecular esterification of hydroxy carboxylic acids. researchgate.netbritannica.com Among these, oxetan-2-ones, also known as β-lactones, are characterized by a four-membered ring. nist.govnist.gov This small ring size results in significant ring strain, estimated at approximately 106 kJ/mol for the parent oxetane (B1205548) ring, which renders the molecule susceptible to nucleophilic ring-opening reactions. researchgate.net This inherent reactivity makes oxetanones valuable intermediates in organic synthesis, providing pathways to various functionalized acyclic compounds. researchgate.netresearchgate.net

The chemical behavior of 4-Methyl-4-(trichloromethyl)oxetan-2-one is profoundly influenced by its substituents. The C4 position of the oxetane ring is quaternary, bearing both a methyl group and a trichloromethyl group. The trichloromethyl group is a powerful electron-withdrawing moiety and is sterically bulky. The presence of chlorine atoms is a feature found in various bioactive natural product lactones. nih.gov The introduction of chloro-substituents can significantly alter the electronic properties and reactivity of the lactone core, making these compounds distinct from their non-halogenated analogs and subjects of interest in synthetic methodology and natural product synthesis. nih.govnih.gov

Historical Development of its Synthesis and Characterization

The synthesis of substituted oxetanones like this compound requires controlled chemical transformations. General methods for oxetanone synthesis often involve the oxidation of a corresponding oxetanol (hydroxyoxetane) or the cyclization of a β-hydroxy carboxylic acid. britannica.comgoogle.com

A key precursor for the synthesis of this specific compound is a 2,2,2-trichloromethylcarbinol. organic-chemistry.org A scalable, one-pot procedure has been developed for the synthesis of 2,2,2-trichloromethylcarbinols by the in situ generation of trimethyl(trichloromethyl)silane (B1229197) (CCl3-TMS). organic-chemistry.org This reagent is formed from chloroform (B151607) and chlorotrimethylsilane (B32843) and reacts with ketones to yield the desired tertiary alcohol precursors, avoiding the use of harsh basic conditions. organic-chemistry.org The subsequent step would involve an oxidation-induced cyclization to form the strained β-lactone ring. For the synthesis of a specific enantiomer, such as (R)-(+)-4-Methyl-4-(trichloromethyl)oxetan-2-one, the strategy must incorporate chirality, either by using a chiral starting material or employing a stereoselective catalyst.

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity. The physical and spectroscopic properties are crucial for its identification. For the (R)-enantiomer, specific physical constants have been reported, which are essential for verifying its identity and enantiomeric purity. sigmaaldrich.com

Physicochemical Properties of (R)-4-Methyl-4-(trichloromethyl)oxetan-2-one

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (4R)-4-methyl-4-(trichloromethyl)oxetan-2-one | nih.gov |

| Synonym | (R)-(+)-3-Hydroxy-3-methyl-4,4,4-trichlorobutyric acid β-lactone | sigmaaldrich.com |

| CAS Number | 93239-42-0 | sigmaaldrich.comepa.gov |

| Molecular Formula | C₅H₅Cl₃O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 203.45 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 43-44 °C | sigmaaldrich.com |

| Boiling Point | 120 °C at 0.1 mmHg | sigmaaldrich.com |

| Optical Activity | [α]²⁶/D +6.0° (c = 2 in ethanol) | sigmaaldrich.com |

Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Signal |

|---|---|---|

| IR Spectroscopy | Lactone C=O stretch | ~1820-1840 cm⁻¹ (characteristic for strained β-lactones) |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| Quaternary Carbon (C-CH₃, C-CCl₃) | ~85-95 ppm | |

| Trichloromethyl Carbon (-CCl₃) | ~100-105 ppm | |

| Methylene (B1212753) Carbon (-CH₂-) | ~45-55 ppm | |

| Methyl Carbon (-CH₃) | ~20-25 ppm |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 202, 204, 206 (isotopic pattern for 3 Cl atoms) |

Significance as a Research Substrate in Organic Chemistry

The unique structural arrangement of this compound makes it a significant substrate for research in synthetic organic chemistry. Its utility stems from the high reactivity of the strained β-lactone ring, which can be strategically cleaved to access more complex molecular architectures.

The principal reaction of this compound involves the ring-opening of the oxetanone moiety. researchgate.net This can be initiated by a wide range of nucleophiles, leading to the formation of β-substituted carboxylic acids and their derivatives. The regioselectivity of the nucleophilic attack is directed by the substituents at the C4 position. The presence of the bulky trichloromethyl group and the methyl group influences the steric accessibility of the ring carbons, guiding the outcome of the reaction.

Furthermore, this compound serves as a valuable chiral building block. For instance, (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone is used in the preparation of (S)-citramalic acid, demonstrating its utility in asymmetric synthesis. sigmaaldrich.com The ability to transform this chiral lactone into other valuable, enantiomerically pure compounds highlights its importance as a research tool.

While many lactones can undergo ring-opening polymerization (ROP) to yield polyesters, the potential for this compound in this area is also a subject of interest. mdpi.com The steric hindrance provided by the two substituents at the C4 position would be a critical factor in determining its polymerizability and the properties of any resulting polymer. The reactivity of the trichloromethyl group itself, which can undergo substitution or reduction, adds another layer of synthetic versatility to this substrate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-(trichloromethyl)oxetan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYJBPXTAZJPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)O1)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399688 | |

| Record name | 4-methyl-4-(trichloromethyl)oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88351-52-4 | |

| Record name | 4-methyl-4-(trichloromethyl)oxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 4 Methyl 4 Trichloromethyl Oxetan 2 One

Ring-Opening Reaction Pathways of Oxetan-2-ones

The significant ring strain of approximately 22.8 kcal/mol in β-lactones makes them valuable synthetic intermediates capable of undergoing a broad spectrum of transformations. The reactivity is centered on two potential sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4).

The carbonyl carbon of the lactone in 4-methyl-4-(trichloromethyl)oxetan-2-one is an electrophilic site prone to attack by various nucleophiles. This reaction proceeds via a tetrahedral intermediate, leading to the cleavage of the acyl-oxygen bond and subsequent ring-opening. This pathway is a common and predictable reaction for β-lactones, affording β-hydroxy carboxylic acid derivatives. wikipedia.org

The general mechanism involves the nucleophile adding to the carbonyl carbon, which breaks the pi bond and forms a tetrahedral intermediate. The ring then opens by the reformation of the carbonyl double bond and cleavage of the C-O bond within the lactone ring, with the lactone oxygen acting as a leaving group. A final protonation step yields the 3-hydroxy-3-methyl-4,4,4-trichlorobutanoic acid derivative.

The versatility of this reaction is demonstrated by the wide range of nucleophiles that can be employed, leading to a diverse array of functionalized products.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide (B78521) | Sodium Hydroxide | Carboxylate Salt |

| Amine | Primary or Secondary Amine | β-Hydroxy Amide |

| Hydride | Lithium Aluminium Hydride | Diol |

| Water | Water (Hydrolysis) | β-Hydroxy Carboxylic Acid |

This table illustrates the products formed from the nucleophilic attack on the carbonyl of this compound.

For instance, the reaction with amines provides a straightforward route to β-hydroxy amides, while reduction with powerful reducing agents like lithium aluminium hydride results in the formation of the corresponding diol. wikipedia.org The hydrolysis of the lactone with a base like sodium hydroxide will yield the salt of the parent β-hydroxy carboxylic acid. wikipedia.org

Under acidic conditions, the reactivity of the lactone is enhanced. The acid-catalyzed hydrolysis of β-lactones typically proceeds through an A-2 (or AAC2) mechanism, which involves a bimolecular attack of water on the protonated carbonyl group.

The mechanism is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then attacks the activated carbonyl carbon in the rate-determining step, leading to a tetrahedral intermediate. Subsequent deprotonation and ring-opening yield the final product, 3-hydroxy-3-methyl-4,4,4-trichlorobutanoic acid. The reaction is postulated to involve a rapid protonation followed by a rate-determining A-2 nucleophilic attack by water.

Transformations of the Trichloromethyl Group

The trichloromethyl group is a versatile functional handle that can be converted into various other functionalities. chemistryviews.org Its strong electron-withdrawing character influences the reactivity of the entire molecule and allows for specific chemical transformations.

The trichloromethyl group can undergo reductive dechlorination, although specific examples for this compound are not extensively documented. Generally, this transformation can be achieved through various methods, including radical reactions or with the use of reducing agents.

A plausible pathway involves a single electron transfer to the trichloromethyl group to generate a radical anion, which then loses a chloride ion to form a dichloromethyl radical. This radical can then abstract a hydrogen atom from the solvent or another hydrogen source to yield the dichloromethyl derivative. Repetition of this process can lead to further dechlorination to a monochloromethyl and ultimately a methyl group.

| Reaction Stage | Intermediate/Product |

| Initial Reactant | This compound |

| Single Dechlorination | 4-(Dichloromethyl)-4-methyloxetan-2-one |

| Double Dechlorination | 4-(Chloromethyl)-4-methyloxetan-2-one |

| Full Dechlorination | 4,4-Dimethyloxetan-2-one |

This table shows the potential products from the stepwise reductive dechlorination of this compound.

Elimination reactions involving the trichloromethyl group can be complex. The presence of three electron-withdrawing chlorine atoms can facilitate elimination processes. One of the primary elimination reactions associated with the trichloromethyl group is its conversion to a dichloromethylene group, which is a key step in the formation of gem-dichloroalkenes.

The general mechanisms for elimination reactions are the E1, E2, and E1cB pathways, which differ in the timing of bond-breaking and formation. libretexts.org In the context of the trichloromethyl group, an E1cB-like mechanism is plausible under basic conditions, where a carbanion intermediate is formed prior to the loss of a leaving group. libretexts.org

A significant transformation of the trichloromethyl group is its conversion into a gem-dichloroalkene moiety. chemistryviews.org This reaction provides a valuable synthetic route to these useful building blocks. The transformation can be initiated by a reducing agent, which effectively removes two chlorine atoms.

The mechanism typically involves a two-electron reduction of one of the C-Cl bonds, often facilitated by a metal or a reagent like triphenylphosphine. This leads to the formation of a dichlorinated carbanionic species or a related intermediate. This intermediate then undergoes elimination of a chloride ion to form the carbon-carbon double bond of the gem-dichloroalkene. This transformation converts the trichloromethyl-substituted lactone into a lactone bearing an exocyclic dichloromethylene group. The trichloromethyl unit of related products can be transformed into dichloroalkenes, which are useful synthetic building blocks. chemistryviews.org

Stereochemical Aspects of Reactivity

The stereochemistry at the C4 position, a quaternary chiral center, plays a pivotal role in the reactions of this compound. The outcomes of nucleophilic attacks and other transformations are highly dependent on the facial accessibility of the electrophilic sites and the inherent stereoelectronic properties of the molecule.

Retention and Inversion of Configuration During Transformations

The ring-opening of β-lactones by nucleophiles can proceed through two main pathways, leading to either retention or inversion of configuration at the stereocenter. The specific pathway is largely determined by the site of nucleophilic attack: attack at the carbonyl carbon (acyl-oxygen cleavage) or at the β-carbon (alkyl-oxygen cleavage).

In the case of this compound, a notable example of its stereochemical reactivity is the hydrolysis of the (R)-(+)-enantiomer. This reaction yields (S)-(-)-citramalic acid, indicating a complete inversion of configuration at the C4 stereocenter. nih.govsigmaaldrich.com This outcome strongly suggests that the hydrolysis proceeds via an SN2-type mechanism, where the nucleophile (a water molecule or hydroxide ion) attacks the β-carbon (C4), leading to the cleavage of the alkyl-oxygen bond. The electrophilicity of the β-carbon is significantly enhanced by the powerful electron-withdrawing trichloromethyl group, making it a prime target for nucleophilic attack.

The general mechanism for the base-catalyzed hydrolysis of β-lactones, which supports this observation, involves the direct attack of a hydroxide ion on the β-carbon, resulting in a tetrahedral intermediate that subsequently collapses to form the carboxylate and the alcohol with inverted stereochemistry. viu.canih.gov In acidic conditions, the mechanism can be more complex, potentially involving either AAC2 (bimolecular, acyl-oxygen cleavage) or AAL1/AAL2 (unimolecular or bimolecular, alkyl-oxygen cleavage) pathways depending on the substrate and reaction conditions. viu.ca However, the observed inversion of configuration for this compound points towards a pathway involving attack at the chiral center.

Table 1: Stereochemical Outcome of (R)-(+)-4-Methyl-4-(trichloromethyl)oxetan-2-one Hydrolysis

| Starting Material | Product | Stereochemical Outcome at C4 |

| (R)-(+)-4-Methyl-4-(trichloromethyl)oxetan-2-one | (S)-(-)-Citramalic acid | Inversion of configuration |

This stereospecificity is a critical aspect of the reactivity of this compound, allowing for its use as a chiral building block in the synthesis of other enantiomerically pure molecules. The SN2 ring-opening of β-lactones is a well-established method for the asymmetric synthesis of β-disubstituted carboxylic acids. nih.gov

Diastereoselective and Enantioselective Transformations

While specific studies on diastereoselective and enantioselective transformations involving this compound are not extensively documented in the reviewed literature, the principles of stereocontrol in reactions of related β-lactones and chiral molecules provide a framework for understanding its potential behavior.

Diastereoselectivity: In reactions where a new stereocenter is formed, the existing chiral center at C4 is expected to exert significant facial bias, leading to diastereoselective outcomes. For instance, the addition of a nucleophile to the carbonyl group would likely proceed from the less sterically hindered face, dictated by the relative sizes of the methyl and trichloromethyl groups. The synthesis of β-lactams via the Staudinger reaction (a [2+2] cycloaddition of a ketene (B1206846) with an imine) often exhibits high diastereoselectivity, with the stereochemical outcome being influenced by the substituents on both reactants. nih.govrsc.org In related systems, cascade reactions involving Michael additions have shown excellent diastereoselectivity in the formation of highly substituted cyclic compounds. beilstein-journals.org

Enantioselectivity: The use of chiral catalysts can enable enantioselective transformations of racemic or prochiral substrates. For example, the enantioselective synthesis of β-lactones can be achieved through organocatalytic methods. researchgate.net Furthermore, chiral β-lactones themselves can serve as precursors in enantioselective syntheses. The dynamic kinetic resolution of racemic β-lactones, where one enantiomer is selectively hydrolyzed or reacts while the other is racemized in situ, allows for the high-yield synthesis of a single enantiomer of the product. nih.gov This has been demonstrated in the hydrolytic dynamic kinetic resolution of 3-phenyl-2-oxetanone to produce chiral tropic acid. nih.govresearchgate.net While not directly studying this compound, these examples highlight the potential for developing enantioselective processes involving this compound.

Mechanistic Studies of Photochemical Reactivity (drawing parallels from related systems)

A key photochemical process for some lactones is decarboxylation (the loss of CO₂). The stereochemistry of the decarboxylation of β-lactones to form olefins has been a subject of study, though the mechanisms can be complex. acs.orgacs.orgrsc.org Another potential photochemical pathway is rearrangement.

A relevant and well-studied photochemical reaction that provides a parallel is the Zimmerman–O'Connell–Griffin rearrangement . This reaction involves the photoinduced rearrangement of certain cyclic ketones to generate ketene intermediates. nih.gov While originally observed in other systems, a photomediated protocol has been developed for the synthesis of substituted β-lactams and β-lactones via a [2+2] cycloaddition involving a ketene generated through this rearrangement. nih.gov This process often proceeds with high diastereoselectivity. nih.gov

The general mechanism involves the excitation of the starting material, followed by an intramolecular rearrangement to form a transient ketene. This highly reactive ketene can then be trapped by various nucleophiles or undergo cycloaddition reactions. For example, the photochemical [2+2] cycloaddition of ketenes with imines (the Staudinger reaction) is a powerful method for β-lactam synthesis. nih.gov Similarly, cycloadditions with aldehydes or alkenes can lead to β-lactones or cyclobutane (B1203170) derivatives, respectively. nih.govnih.gov

Given the structure of this compound, it is conceivable that under photochemical conditions, it could undergo ring-opening to form a ketene intermediate. The presence of the electron-withdrawing trichloromethyl group would likely influence the stability and reactivity of such an intermediate. The subsequent fate of this ketene would depend on the reaction conditions and the presence of trapping agents. Potential pathways could include:

Intramolecular rearrangement: The ketene could undergo further rearrangement to yield different products.

Intermolecular cycloaddition: In the presence of an alkene or imine, a [2+2] cycloaddition could occur, leading to the formation of a new four-membered ring.

Nucleophilic attack: If a nucleophile such as an alcohol or amine is present, it could add to the ketene to form an ester or amide, respectively.

The study of the photodecarboxylation of β-peroxylactones and the photochemical decarbonylation of unsaturated lactones provides further insight into the potential light-induced reactions of such strained ring systems. acs.orgrsc.org

Applications in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 4-methyl-4-(trichloromethyl)oxetan-2-one makes it a powerful tool in asymmetric synthesis, enabling the construction of enantiomerically enriched molecules. The strained oxetane (B1205548) ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be controlled to generate various chiral synthons.

Precursor to Chiral Hydroxy Acids and Amino Acids

The ring-opening of this compound provides a straightforward route to chiral α-hydroxy acids. For instance, the (R)-(+)-enantiomer of the oxetanone is a known precursor to (S)-citramalic acid. sigmaaldrich.com This transformation highlights the utility of the oxetanone as a compact chiral synthon where the stereocenter is preserved during the synthetic sequence. The trichloromethyl group can be converted into a carboxylic acid, and the oxetane ring opened to reveal the hydroxyl functionality, yielding the target α-hydroxy acid.

Intermediate in the Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are widely recognized as powerful chiral auxiliaries in a multitude of asymmetric transformations. While the synthesis of chiral oxazolidinones from various precursors is well-established, the scientific literature does not currently provide specific examples of this compound being utilized as a direct intermediate in their preparation.

Intermediacy in Natural Product Total Synthesis

The structural motifs accessible from this compound make it a valuable starting material for the total synthesis of complex natural products. Its ability to introduce a chiral quaternary center and serve as a precursor to more elaborate ring systems is a significant advantage in the construction of intricate molecular architectures.

Construction of Complex Skeletons (e.g., Sigillin A)

A notable application of this chiral building block is in the total synthesis of the marine natural product (-)-Sigillin A. Research has demonstrated that the hexahydroisocoumarin skeleton of Sigillin A can be efficiently constructed from (R)-4-(trichloromethyl)oxetan-2-one. This approach underscores the strategic importance of the oxetanone in providing the core structure of the natural product in a stereocontrolled manner. The synthesis involves a seven-step sequence from the oxetanone to the key hexahydroisocoumarin intermediate, which is then further elaborated to achieve the final target.

Utility in Heterocyclic Chemistry beyond Oxetanes

The reactivity of the strained β-lactone ring and the trichloromethyl group suggests potential for the synthesis of other heterocyclic systems beyond the oxetane itself. Ring-opening and subsequent intramolecular cyclization reactions could, in principle, lead to the formation of various other heterocyclic structures. However, a review of the current scientific literature does not reveal specific, documented examples of this compound being used to construct other heterocyclic ring systems.

Development of Novel Synthetic Reagents and Methodologies

The unique combination of functional groups in this compound presents opportunities for the development of new synthetic reagents and methodologies. The trichloromethyl group, for instance, can participate in a range of chemical transformations. Despite this potential, there is a lack of specific reports in the scientific literature where this compound has been explicitly used as a platform for the development of novel synthetic reagents or as the basis for new, named reactions or methodologies.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of 4-methyl-4-(trichloromethyl)oxetan-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the connectivity of atoms and the spatial arrangement of the molecule.

High-Field 1D and 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)

High-field NMR spectroscopy offers the necessary resolution to distinguish between the subtle differences in the chemical environments of the protons and carbons within the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl (CH₃) group protons and the diastereotopic methylene (B1212753) (CH₂) protons of the oxetane (B1205548) ring. The integration of these signals would correspond to a 3:2 proton ratio. The ¹³C NMR spectrum would reveal five distinct carbon signals corresponding to the methyl carbon, the methylene carbon, the quaternary carbon bonded to the trichloromethyl group, the carbonyl carbon of the lactone, and the carbon of the trichloromethyl group. nih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment is crucial for establishing the connectivity between neighboring protons. For this compound, a COSY spectrum would show cross-peaks between the signals of the diastereotopic methylene protons, confirming their geminal relationship.

TOCSY (Total Correlation Spectroscopy): While COSY reveals direct coupling, TOCSY can establish correlations between all protons within a spin system. In this case, it would further confirm the connectivity within the methylene group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This is instrumental in definitively assigning the carbon signals for the methyl and methylene groups by correlating them with their corresponding proton resonances. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for probing spatial relationships between atoms. For this compound, NOESY can reveal through-space interactions between the protons of the methyl group and the methylene protons on the oxetane ring, providing information about the conformation of the molecule.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |

| CH₃ | ~1.5 - 2.0 (singlet) | ~20 - 30 | HSQC: to C(CH₃); NOESY: to CH₂ |

| CH₂ | ~3.0 - 4.0 (two doublets) | ~40 - 50 | COSY: between CH₂ protons; HSQC: to C(CH₂) |

| C(CCl₃) | - | ~80 - 90 | - |

| C=O | - | ~170 - 180 | - |

| CCl₃ | - | ~95 - 105 | - |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. kobv.de For this compound (C₅H₅Cl₃O₂), the calculated monoisotopic mass is 201.9355 Da. nih.gov HRMS can confirm this exact mass, thereby verifying the elemental composition and distinguishing it from other compounds with the same nominal mass.

Coupled Chromatographic Techniques (e.g., HPLC-MS, GC-MS)

Coupling chromatographic techniques with mass spectrometry allows for the analysis of complex mixtures and provides clean mass spectra of individual components.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This technique can be used to analyze the purity of the compound and to study its behavior in solution. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate ions for MS analysis.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the volatility of the compound, GC-MS is a highly suitable technique for its analysis. chula.ac.thnih.govshimadzu.com The compound would be separated on a GC column and then introduced into the mass spectrometer, typically using electron ionization (EI). The resulting mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. Common fragmentation pathways for this molecule might include the loss of a chlorine atom, the trichloromethyl radical, or the cleavage of the oxetane ring. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Method | Expected m/z | Interpretation |

| HRMS | ESI or APCI | [M+H]⁺ ≈ 202.9433 | Protonated molecular ion |

| [M+Na]⁺ ≈ 224.9252 | Sodium adduct | ||

| GC-MS | EI | 202, 204, 206 | Molecular ion cluster (due to ³⁵Cl/³⁷Cl isotopes) |

| Various fragments | Loss of Cl, CCl₃, CO₂, etc. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band in the region of 1820-1800 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the strained four-membered β-lactone ring. Other significant peaks would include C-H stretching vibrations for the methyl and methylene groups around 2900-3000 cm⁻¹ and C-O stretching vibrations for the ether linkage in the oxetane ring. The presence of the trichloromethyl group would likely give rise to characteristic absorptions in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (β-lactone) | 1820 - 1800 | Strong |

| C-H (sp³ stretching) | 3000 - 2850 | Medium |

| C-O (ether stretching) | 1150 - 1050 | Strong |

| C-Cl (stretching) | 800 - 600 | Medium to Strong |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

For crystalline samples, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if a chiral center is present. docbrown.info For the chiral compound (R)- or (S)-4-methyl-4-(trichloromethyl)oxetan-2-one, X-ray crystallography can unambiguously establish the stereochemistry at the C4 position. The analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry in the solid state. This data would confirm the puckered nature of the oxetane ring and the spatial orientation of the methyl and trichloromethyl substituents.

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GC)

The separation and purity assessment of "this compound" are critical steps in its synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. Due to the compound's chemical nature—a halogenated lactone—specific considerations for each method are necessary to achieve optimal separation and detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, which makes it suitable for the analysis of "this compound." The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Detailed Research Findings:

While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for similar lactone derivatives can be adapted. For instance, the analysis of other lactones, such as the camptothecin (B557342) derivative DX-8951, has been successfully achieved using reversed-phase HPLC. nih.gov In a typical reversed-phase setup for a moderately polar compound like an oxetanone, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase.

The presence of the trichloromethyl group and the polar lactone ring suggests that a reversed-phase method would be effective. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation from non-polar and highly polar impurities. The addition of a small amount of acid, such as acetic acid or phosphoric acid, to the mobile phase can help to suppress the ionization of any acidic impurities and improve peak shape. nih.gov

Detection is a crucial aspect of HPLC analysis. Given the structure of "this compound," which lacks a strong chromophore, UV detection at a low wavelength (around 210-220 nm) would be the most probable method. For higher sensitivity and selectivity, a mass spectrometer (MS) detector could be coupled with the HPLC system (HPLC-MS).

A hypothetical HPLC method for the purity assessment of "this compound" is outlined below. It is important to note that these parameters are illustrative and would require optimization for this specific compound.

Table 1: Representative HPLC Parameters for the Analysis of "this compound"

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in acetonitrile or mobile phase |

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. "this compound," with a probable boiling point amenable to GC analysis, can be effectively characterized using this method. The principle of GC involves the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a column.

Detailed Research Findings:

The analysis of halogenated organic compounds by GC is a well-established field. chromatographyonline.comrestek.com The presence of the trichloromethyl group makes "this compound" highly responsive to specific detectors, enhancing the selectivity and sensitivity of the analysis.

For the separation of this compound, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely be suitable. The temperature of the GC oven would be programmed to ramp up to ensure the efficient elution of the compound and separation from any impurities with different boiling points.

A significant advantage of using GC for this compound is the availability of highly sensitive and selective detectors for halogenated compounds. The Electron Capture Detector (ECD) is exceptionally sensitive to compounds containing electronegative atoms like chlorine. chromatographyonline.com This would allow for the detection of trace-level impurities. Another powerful detector is the mass spectrometer (MS), which when coupled with GC (GC-MS), not only quantifies the compound but also provides structural information based on its mass spectrum, aiding in the unequivocal identification of the main peak and any impurities. nih.govunt.edu

The following table outlines representative GC parameters that could be applied for the purity assessment of "this compound." These are generalized conditions and would need to be optimized for the specific analytical requirements.

Table 2: Representative GC Parameters for the Analysis of "this compound"

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for ECD) |

| Injection Mode | Split/Splitless |

| Sample Preparation | Dissolved in a suitable solvent like hexane (B92381) or ethyl acetate |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-Methyl-4-(trichloromethyl)oxetan-2-one, DFT calculations would be employed to predict its most stable three-dimensional arrangement, known as the ground state geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not readily found, the PubChem database provides computed properties that are likely derived from such methods. nih.gov

A hypothetical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The results would provide the optimized coordinates of each atom in the molecule, from which its structural parameters can be determined.

Interactive Data Table: Predicted Ground State Geometrical Parameters (Hypothetical)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C4 | C5 | - | ~1.54 Å |

| Bond Length | C4 | O1 | - | ~1.46 Å |

| Bond Length | C2 | O1 | - | ~1.35 Å |

| Bond Length | C2 | O2 | - | ~1.20 Å |

| Bond Angle | C5 | C4 | O1 | ~90° |

| Bond Angle | C4 | O1 | C2 | ~95° |

| Bond Angle | O1 | C2 | C3 | ~95° |

| Dihedral Angle | H1 | C5 | C4 | O1 |

Note: The values in this table are hypothetical and represent typical ranges for similar structures. Actual values would require specific DFT calculations.

Characterization of Transition States and Reaction Energy Profiles

To understand the reactivity of this compound, computational chemists would investigate its reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate. Characterizing the transition state allows for the calculation of the activation energy, a critical factor in determining the rate of a chemical reaction.

For instance, the hydrolysis of the oxetanone ring would proceed through a specific transition state. Computational methods can model this process, providing the geometry and energy of the transition state. This information is used to construct a reaction energy profile, which maps the energy of the system as it transforms from reactants to products. While general procedures for finding transition states using computational tools are well-documented, specific profiles for reactions involving this compound are not published. youtube.com

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be used to explore various potential reaction pathways for this compound. This includes substitution reactions at the trichloromethyl group or ring-opening reactions of the oxetanone. By calculating the energies of intermediates and transition states for different proposed mechanisms, the most likely reaction pathway can be identified. These studies are crucial for predicting the products of a reaction and for designing new synthetic routes. Computational studies on similar catalytic systems have demonstrated the power of these methods in elucidating complex reaction mechanisms. mdpi.com

Stereochemical Predictions and Conformational Analysis

The stereochemistry of this compound is a key feature, with a chiral center at the C4 position. Computational methods can be used to predict the relative stabilities of different stereoisomers and to analyze the conformational landscape of the molecule. Conformational analysis involves identifying all stable conformers (different spatial arrangements of the atoms that can be interconverted by rotation about single bonds) and their relative energies. This is particularly important for understanding how the molecule interacts with other chiral molecules or biological systems. While detailed conformational analyses for this specific molecule are not available, studies on similar ring systems like 1,3-dioxanes provide a framework for how such an analysis would be conducted. researchgate.net

Development of Computational Models for Oxetanone Chemistry and Trichloromethyl Interactions

The development of accurate computational models is an ongoing area of research. For a molecule like this compound, this would involve creating models that can accurately describe the chemistry of the strained oxetanone ring and the electronic and steric effects of the bulky, electron-withdrawing trichloromethyl group. These models could then be used to predict the properties and reactivity of a wide range of related compounds, aiding in the design of new molecules with desired characteristics. The development of such models often involves a combination of quantum mechanics, molecular mechanics, and machine learning approaches. mit.edumdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.